

Pharmacological Profile of 1-Demethyl Phenazolam: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Demethyl phenazolam*

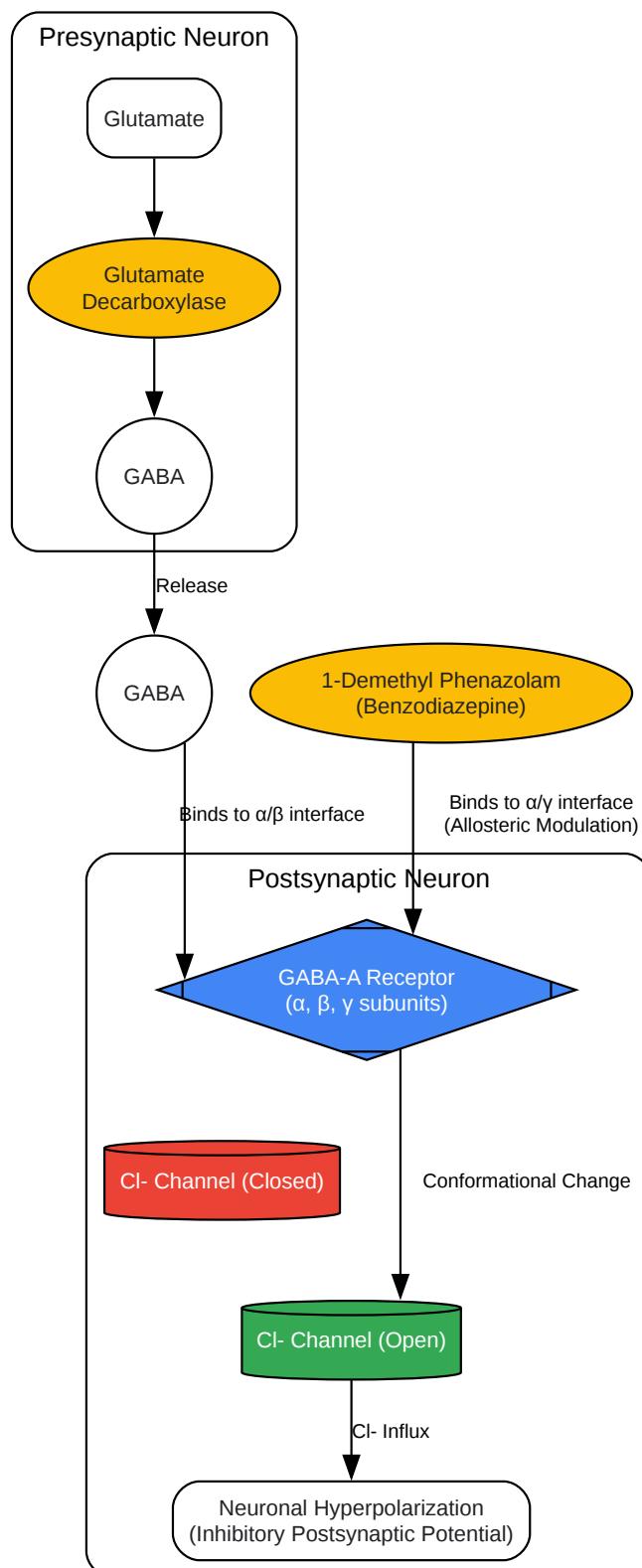
Cat. No.: B1357205

[Get Quote](#)

Disclaimer: **1-Demethyl phenazolam**, also known as N-desmethylphenazolam, is a research chemical and a potential metabolite of the designer benzodiazepine, phenazolam. As of late 2025, there is a significant lack of formal pharmacological studies and quantitative data specifically for this compound in peer-reviewed literature. The following guide is a synthesized overview based on the known pharmacology of its parent compound, phenazolam, and the general principles of benzodiazepine pharmacology. The data presented for the parent compound, phenazolam, is derived from non-clinical, anecdotal, and forensic sources and should be interpreted with caution. This document is intended for research, scientific, and drug development professionals.

Introduction

1-Demethyl phenazolam is the N-desmethylated analogue of phenazolam, a potent triazolobenzodiazepine. Phenazolam itself is a designer drug that has been sold online and is noted for its strong sedative and hypnotic effects.^[1] Like other benzodiazepines, its pharmacological actions are presumed to be mediated through positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor.^[2] N-dealkylation is a common metabolic pathway for benzodiazepines, often resulting in pharmacologically active metabolites with potentially longer elimination half-lives than the parent drug.^{[3][4]} Therefore, **1-Demethyl phenazolam** is an anticipated active metabolite of phenazolam, likely contributing to the overall pharmacological and toxicological profile of its parent compound.


Mechanism of Action

1-Demethyl phenazolam is expected to act as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[5]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[6] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and enhances the frequency of channel opening, thereby potentiating the inhibitory effect of GABA.[5][7] This mechanism is responsible for the characteristic anxiolytic, sedative, hypnotic, myorelaxant, and anticonvulsant effects of this class of drugs.

GABA-A Receptor Signaling Pathway

The binding of a benzodiazepine-like compound such as **1-Demethyl phenazolam** enhances the natural inhibitory action of GABA on the central nervous system.

[Click to download full resolution via product page](#)

Caption: GABA-A receptor signaling pathway modulated by **1-Demethyl Phenazolam**.

Pharmacological Profile (Extrapolated)

Due to the absence of direct studies, the pharmacological profile of **1-Demethyl phenazolam** is inferred from its parent compound, phenazolam.

Receptor Binding Affinity

No quantitative binding data (e.g., Ki or IC₅₀ values) for **1-Demethyl phenazolam** at the benzodiazepine site of the GABA-A receptor are currently available. The parent compound, phenazolam, is a triazolobenzodiazepine, a structural class known for high affinity for the GABA-A receptor.^[8] It is plausible that **1-Demethyl phenazolam** retains high affinity for the benzodiazepine binding site. The specific affinity for different GABA-A receptor subtypes (e.g., those containing α 1, α 2, α 3, or α 5 subunits) is unknown but would determine its specific pharmacological profile (e.g., sedative vs. anxiolytic effects).^[8]

In Vitro and In Vivo Efficacy

The efficacy of **1-Demethyl phenazolam** has not been formally determined. Anecdotal reports on phenazolam suggest it is a highly potent sedative and hypnotic.^[9] The N-demethylated metabolites of other benzodiazepines are often active, and in some cases, exhibit a longer duration of action.^[3] Therefore, **1-Demethyl phenazolam** is expected to be a potent positive allosteric modulator of the GABA-A receptor, likely producing sedative, anxiolytic, muscle relaxant, and anticonvulsant effects in vivo.

Table 1: Predicted Pharmacological Effects of **1-Demethyl Phenazolam**

Pharmacological Effect	Predicted Activity	Basis of Prediction
Sedation/Hypnosis	High	Parent compound (phenazolam) is a potent sedative. [2]
Anxiolysis	High	General effect of benzodiazepines acting on $\alpha 2$ -containing GABA-A receptors. [8]
Myorelaxation	Moderate to High	General effect of benzodiazepines.
Anticonvulsant	Moderate to High	Class effect of benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of **1-Demethyl phenazolam** is unknown. As a metabolite of phenazolam, its formation would be dependent on the metabolism of the parent drug, which is likely mediated by hepatic cytochrome P450 enzymes, such as CYP3A4.[\[8\]](#) Benzodiazepine metabolites formed through N-dealkylation often have longer elimination half-lives than their parent compounds.[\[3\]](#)

Table 2: Predicted Pharmacokinetic Parameters for **1-Demethyl Phenazolam**

Parameter	Predicted Characteristic	Basis of Prediction
Absorption	N/A (as a metabolite)	Formed in vivo from phenazolam.
Distribution	High volume of distribution	Benzodiazepines are typically lipophilic.
Metabolism	Further hepatic metabolism (e.g., hydroxylation, glucuronidation)	Common metabolic pathways for benzodiazepines. [4]
Elimination Half-life	Potentially long	N-dealkylated metabolites often have longer half-lives. [3]

Experimental Protocols

The following are detailed methodologies that would be employed to formally characterize the pharmacological profile of **1-Demethyl phenazolam**.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of **1-Demethyl phenazolam** for the benzodiazepine site on GABA-A receptors.

Methodology:

- Membrane Preparation: Whole brains (or specific regions like the cortex or cerebellum) from rodents (e.g., Sprague-Dawley rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- Competition Binding Assay: A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes in the presence of increasing concentrations of **1-Demethyl phenazolam**.
- Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

- Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with cold buffer, and the radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of **1-Demethyl phenazolam** that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

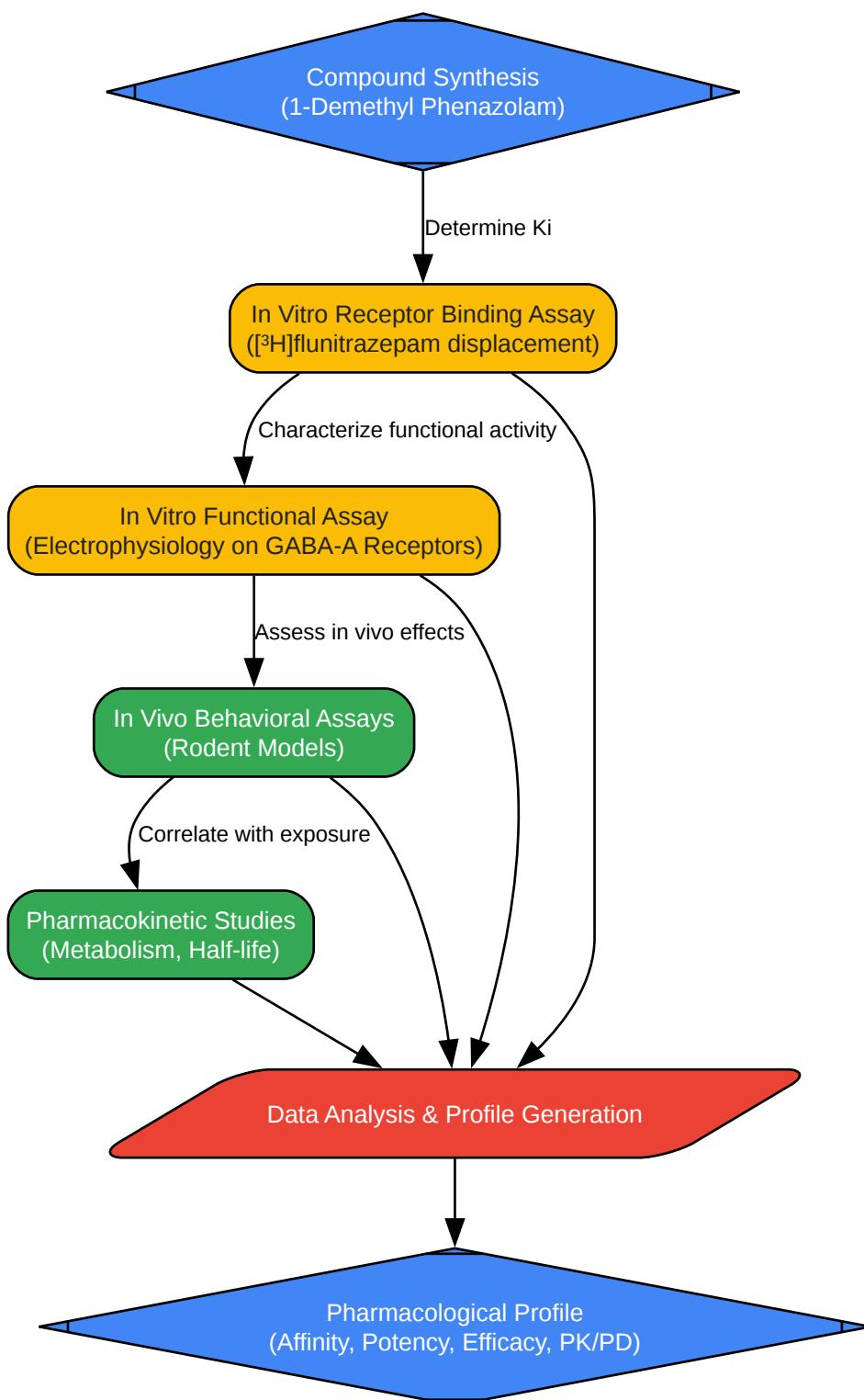
In Vitro Functional Assays (Electrophysiology)

Objective: To determine the functional effect of **1-Demethyl phenazolam** on GABA-A receptor activity.

Methodology:

- Cell Culture and Transfection: A cell line (e.g., HEK293 or Xenopus oocytes) is transfected with cDNAs encoding the desired subunits of the GABA-A receptor (e.g., $\alpha 1\beta 2\gamma 2$).
- Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped, and a low concentration of GABA (typically the EC₅-EC₂₀) is applied to elicit a baseline chloride current.
- Drug Application: **1-Demethyl phenazolam** is co-applied with GABA at various concentrations. The potentiation of the GABA-induced current by the compound is measured.
- Data Analysis: The enhancement of the GABA current is plotted against the concentration of **1-Demethyl phenazolam** to generate a concentration-response curve and determine the EC₅₀ (concentration for 50% maximal potentiation) and the maximum potentiation effect.

In Vivo Behavioral Assays


Objective: To assess the sedative, anxiolytic, and motor-impairing effects of **1-Demethyl phenazolam** in animal models.

Methodology:

- Animals: Male mice (e.g., C57BL/6) or rats are used. The compound is administered via an appropriate route (e.g., intraperitoneal injection).
- Locomotor Activity Test (Sedation): Animals are placed in an open-field arena equipped with infrared beams. The total distance traveled, and other activity parameters are recorded over a set period (e.g., 30-60 minutes). A significant reduction in locomotor activity indicates a sedative effect.
- Elevated Plus Maze (Anxiolysis): The maze consists of two open and two closed arms. The time spent in the open arms is measured. An increase in the time spent in the open arms suggests an anxiolytic effect.
- Rotarod Test (Motor Impairment): The animal is placed on a rotating rod, and the latency to fall is recorded. A decrease in the time spent on the rotarod indicates motor impairment.
- Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of **1-Demethyl phenazolam** to a vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel benzodiazepine-like compound.

[Click to download full resolution via product page](#)

Caption: A logical workflow for characterizing a novel benzodiazepine.

Conclusion

1-Demethyl phenazolam is a putative active metabolite of the potent designer benzodiazepine, phenazolam. While direct experimental data on its pharmacological profile are lacking, it is predicted to be a potent positive allosteric modulator of the GABA-A receptor, exhibiting sedative, anxiolytic, and other classic benzodiazepine effects. Its formation through N-demethylation of phenazolam suggests it may have a longer elimination half-life, potentially contributing to the prolonged effects observed with the parent compound. A comprehensive pharmacological characterization, following the experimental protocols outlined in this guide, is necessary to fully elucidate its affinity, potency, efficacy, and pharmacokinetic/pharmacodynamic relationship. Such studies are crucial for understanding its potential contribution to the clinical and forensic toxicology of phenazolam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenazolam - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Potency at GABA_A Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA_A receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. 'New/Designer Benzodiazepines': An Analysis of the Literature and Psychonauts' Trip Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phenazolam (87213-50-1) for sale [vulcanchem.com]
- 9. Reddit - The heart of the internet [reddit.com]

- To cite this document: BenchChem. [Pharmacological Profile of 1-Demethyl Phenazolam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357205#pharmacological-profile-of-1-demethyl-phenazolam\]](https://www.benchchem.com/product/b1357205#pharmacological-profile-of-1-demethyl-phenazolam)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com